Lithium triethylborohydride

Catalog No.
S1903965
CAS No.
22560-16-3
M.F
C6H15BLi
M. Wt
105 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium triethylborohydride

CAS Number

22560-16-3

Product Name

Lithium triethylborohydride

Molecular Formula

C6H15BLi

Molecular Weight

105 g/mol

InChI

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

AMCNGINELBODDW-UHFFFAOYSA-N

SMILES

[Li+].[B-](CC)(CC)CC

Canonical SMILES

[Li+].[B-](CC)(CC)CC

Reducing Agent

One of the primary applications of Lithium triethylhydroborate is as a reducing agent. Its ability to readily donate a hydride ion (H⁻) makes it valuable in various organic synthesis reactions. Studies have shown its effectiveness in:

  • Reductive dehalogenation: LiEt₃BH can selectively remove halogen atoms (Cl, Br, I) from organic molecules, converting them to C-H bonds. This is crucial for creating specific functional groups in organic compounds (Source: ).
  • Hydroboration: LiEt₃BH reacts with alkenes (C=C double bonds) to form organoboranes. These organoboranes are versatile intermediates used in further organic transformations (Source).

Synthesis of Organolithium Compounds

Lithium triethylhydroborate serves as a precursor for synthesizing other organometallic reagents, particularly organolithium compounds. Due to its strong Lewis acid-base adduct formation with certain Lewis acids, it facilitates the generation of organolithium compounds from alkyl halides (R-X) (Source: ). Organolithium compounds are powerful nucleophiles used in various synthetic strategies.

Potential Applications in Other Fields

While the research is still in its early stages, Lithium triethylhydroborate shows promise in other scientific areas:

  • Hydrogen Storage: The ability of LiEt₃BH to release hydrogen gas upon hydrolysis makes it a potential candidate for hydrogen storage applications. However, further research is needed to improve its efficiency and cyclability (Source).
  • Antibacterial Properties: Limited studies suggest that LiEt₃BH might possess antibacterial properties due to its ability to disrupt bacterial cell membranes. More research is necessary to understand its mechanism of action and potential for development as an antibiotic.

Lithium triethylborohydride is a colorless, pyrophoric liquid with the chemical formula LiBH(CH2CH3)3. It is highly reactive with water, alcohols, and acids, releasing flammable hydrogen gas . The compound's structure contributes to its strong reducing properties, with the boron-hydrogen bond being highly polarized due to the electronegativity difference between boron and hydrogen .

Lithium triethylborohydride is an exceptionally powerful nucleophile and reducing agent in organic synthesis . It rapidly reduces various functional groups:

  • Aldehydes and ketones are quickly converted to alcohols .
  • Esters, acid chlorides, and acid anhydrides are reduced to alcohols .
  • Tertiary amides are transformed into alcohols .
  • Disulfides are reduced to thiols .

The compound also promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, which can be applied in aldol-type self-condensation and aldol reactions .

While lithium triethylborohydride itself is not directly used in biological systems due to its high reactivity, its reducing capabilities make it valuable in the synthesis of biologically active compounds. For instance, it can be used to produce alcohols and thiols, which are important functional groups in many bioactive molecules.

Lithium triethylborohydride is most commonly produced by the reaction between lithium hydride (LiH) and triethylborane (Et3B) :

LiH + Et3B → LiBH(CH2CH3)3

This reaction yields approximately 99% of the desired product. The resulting solution is typically filtered to remove any excess lithium hydride, resulting in a crystal-clear solution .

  • Organic Synthesis: Lithium triethylborohydride is extensively used in the reduction of various functional groups in organic chemistry .
  • Deoxygenation: Primary alcohols can be deoxygenated cleanly and in good yields by reducing their derived diphenyl phosphate esters with lithium triethylborohydride in tetrahydrofuran at room temperature .
  • Aziridine Synthesis: The compound is used in the synthesis of (RS,R)-N-(tert-butylsulfinyl)aziridine with good yields and diastereoselectivity .
  • Sulfur Introduction: Lithium triethylborohydride can be used to introduce sulfur into organic molecules via the reduction of elemental sulfur (S8) .

Lithium triethylborohydride interacts strongly with water, alcohols, and acids, leading to violent and exothermic reactions. These reactions release flammable hydrogen gas and pyrophoric triethylborane vapor, which can ignite spontaneously . Due to its high reactivity, the compound must be handled with extreme caution and under inert atmosphere conditions.

Similar Compounds

Lithium triethylborohydride is part of a family of borohydride reducing agents. Some similar compounds include:

  • Sodium borohydride (NaBH4)
  • Lithium aluminum hydride (LiAlH4)
  • Lithium borohydride (LiBH4)
  • Sodium triacetoxyborohydride (NaBH(OAc)3)

Lithium triethylborohydride stands out among these compounds due to its exceptional reducing power and selectivity . It is considered a "super hydride" because of its ability to rapidly reduce a wide range of functional groups with high yields . Compared to other borohydrides, lithium triethylborohydride often exhibits faster reaction rates and can reduce functional groups that are resistant to other reducing agents .

Molecular Geometry and Bonding Characteristics

Lithium triethylborohydride exhibits a well-defined tetrahedral geometry around the central boron atom, with three ethyl groups and one hydrogen atom occupying the four corners of the tetrahedron [1]. The compound consists of a central boron atom bonded to three ethyl groups (C₂H₅) and one hydrogen atom, with a lithium cation (Li⁺) balancing the negative charge on the borohydride anion [1]. The lithium cation interacts with the negatively charged borohydride unit through an ionic bond [1].

The molecular formula of lithium triethylborohydride can be written as Li(C₂H₅)₃BH or LiEt₃BH, with variations in reported molecular weights ranging from 102.92 to 105.95 g/mol depending on the exact molecular formula representation [2] [3] [4] [5]. The compound is characterized by its exceptionally powerful reducing capabilities, surpassing both lithium borohydride and lithium aluminum hydride in reducing strength [2] [6].

Crystallographic Data and Solid-State Behavior

Lithium triethylborohydride crystallizes with distinct structural characteristics depending on the solvent system. In tetrahydrofuran solutions, the compound exhibits stability and adopts a specific crystal arrangement [7]. The solid-state structure has been reported to crystallize with a monoclinic crystal system when prepared as a 1.0 M solution in tetrahydrofuran, displaying an orange coloration [7].

The compound demonstrates varying melting point behaviors across different studies. Crystallographic data indicates melting points ranging from 66-67°C according to Binger's work, while Brown and colleagues reported melting points of 78-83°C with decomposition [3] [4] [8]. These variations in melting point data suggest potential polymorphic behavior or differences in sample purity and preparation methods.

Physical state descriptions indicate that lithium triethylborohydride can exist as colorless crystals, white needles from benzene, or as a colorless to yellow liquid depending on preparation conditions [4] [6]. The density of the compound is consistently reported as 0.892 g/mL at 25°C [3] [5] [9].

Thermodynamic Stability in Different Solvent Systems

Lithium triethylborohydride demonstrates remarkable thermodynamic stability in specific solvent environments, particularly in tetrahydrofuran systems. Tetrahydrofuran solutions of lithium triethylborohydride exhibit exceptional stability when stored under nitrogen atmosphere, remaining stable indefinitely in the absence of moisture and air [2] [10]. The compound forms stable tetrahydrofuran complexes that maintain their reducing power over extended periods [11].

Solvent SystemStability CharacteristicsTemperature Range
TetrahydrofuranIndefinite stability under nitrogenRoom temperature to 25°C
BenzeneModerate solubilityRoom temperature
TolueneModerate solubilityRoom temperature
n-HexaneModerate solubilityRoom temperature

The thermodynamic stability is severely compromised upon exposure to moisture or air, where the compound undergoes rapid decomposition [4] [10]. This air and moisture sensitivity necessitates careful handling and storage under inert atmosphere conditions. The compound reacts violently with water, releasing hydrogen gas through hydrolysis reactions [10] [12].

In ethereal solvents, lithium triethylborohydride maintains good solubility and stability characteristics. The compound is miscible with tetrahydrofuran and benzene, showing moderate solubility in toluene and n-hexane [3] [8]. These solvent compatibility characteristics make tetrahydrofuran the preferred medium for commercial formulations and synthetic applications.

Spectroscopic Fingerprints (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for lithium triethylborohydride identification and characterization. In ¹H nuclear magnetic resonance spectra, the compound exhibits characteristic signals corresponding to the ethyl groups and the borohydride hydrogen [13] [14]. The ethyl groups display typical triplet and quartet patterns, with the CH₃ groups appearing as triplets around 1.18-1.62 ppm and CH₂ groups as quartets around 2.64-2.87 ppm [15] [13].

¹³C nuclear magnetic resonance spectroscopy reveals carbon signals corresponding to the ethyl substituents attached to the boron center [13] [14]. The carbon atoms directly bonded to boron show characteristic chemical shifts influenced by the electron-deficient nature of the boron center. Typical ¹³C nuclear magnetic resonance chemical shifts for the ethyl carbons appear in the aliphatic region, with CH₃ carbons around 16-17 ppm and CH₂ carbons around -4 to -5 ppm [15].

Infrared Spectroscopy

Infrared spectroscopy provides critical vibrational fingerprints for lithium triethylborohydride identification. The most diagnostic feature is the strong boron-hydrogen stretching vibration, which appears as a characteristic absorption around 2020 cm⁻¹ [16]. This frequency is distinctive for trialkylborohydride compounds and serves as a primary identification marker.

The compound also exhibits carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to the methyl and ethyl groups [17]. Additional characteristic absorptions include boron-hydrogen bending modes and carbon-carbon stretching vibrations that provide structural confirmation.

Infrared spectroscopic analysis of lithium triethylborohydride in various reaction products confirms the presence of characteristic borohydride functionalities through the retention of diagnostic boron-hydrogen stretching frequencies [18] [19].

Mass Spectrometry

Mass spectrometry analysis of lithium triethylborohydride provides molecular weight confirmation and fragmentation patterns characteristic of organoborane compounds. The molecular ion peak appears at m/z values corresponding to the molecular weight range of 102.92-105.95, depending on the exact isotopic composition [20] [21] [22] [23].

Fragmentation patterns in mass spectrometry typically involve loss of ethyl groups and hydrogen atoms, producing characteristic fragment ions that confirm the triethylborohydride structure. The presence of boron isotopes (¹⁰B and ¹¹B) creates distinctive isotope patterns in the mass spectrum, providing additional structural confirmation.

The exact mass determination through high-resolution mass spectrometry confirms the molecular formula and provides precise mass measurements for compound identification. Reported exact masses include 106.150510 for specific isotopic compositions [24] [5].

UNII

Q1ML638JFD

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (17.65%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (54.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

22560-16-3

Dates

Modify: 2023-08-16

Explore Compound Types